molecular formula C26H19ClF3N3OS B4316051 1-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-4-(5-METHYL-2-THIENYL)-5-OXO-2-(1H-PYRROL-1-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

1-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-4-(5-METHYL-2-THIENYL)-5-OXO-2-(1H-PYRROL-1-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

Cat. No.: B4316051
M. Wt: 514.0 g/mol
InChI Key: ZJHSNFVUTUVFBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-4-(5-METHYL-2-THIENYL)-5-OXO-2-(1H-PYRROL-1-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound with a unique structure that combines various functional groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-4-(5-METHYL-2-THIENYL)-5-OXO-2-(1H-PYRROL-1-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, which are then subjected to various chemical transformations to achieve the final product. Common synthetic routes include:

    Aromatic substitution reactions: Introduction of the chloro and trifluoromethyl groups onto the phenyl ring.

    Cyclization reactions: Formation of the hexahydroquinoline core through cyclization of appropriate precursors.

    Functional group modifications: Introduction of the pyrrole and thienyl groups through coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of efficient catalysts, high-throughput reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-4-(5-METHYL-2-THIENYL)-5-OXO-2-(1H-PYRROL-1-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-4-(5-METHYL-2-THIENYL)-5-OXO-2-(1H-PYRROL-1-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific biological pathways.

    Biological Studies: Investigation of its effects on cellular processes and potential therapeutic benefits.

    Industrial Applications: Use as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-4-(5-METHYL-2-THIENYL)-5-OXO-2-(1H-PYRROL-1-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-[2-chloro-5-(trifluoromethyl)phenyl]-4-(5-methyl-2-thienyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile: Lacks the pyrrole group.

    1-[2-chloro-5-(trifluoromethyl)phenyl]-4-(5-methyl-2-thienyl)-5-oxo-2-(1H-pyrrol-1-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide: Contains a carboxamide group instead of a carbonitrile group.

Uniqueness

The presence of multiple functional groups, such as the pyrrole, thienyl, and trifluoromethyl groups, makes 1-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-4-(5-METHYL-2-THIENYL)-5-OXO-2-(1H-PYRROL-1-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE unique. These groups contribute to its distinct chemical properties and potential biological activities, setting it apart from similar compounds.

Properties

IUPAC Name

1-[2-chloro-5-(trifluoromethyl)phenyl]-4-(5-methylthiophen-2-yl)-5-oxo-2-pyrrol-1-yl-4,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19ClF3N3OS/c1-15-7-10-22(35-15)23-17(14-31)25(32-11-2-3-12-32)33(19-5-4-6-21(34)24(19)23)20-13-16(26(28,29)30)8-9-18(20)27/h2-3,7-13,23H,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJHSNFVUTUVFBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2C(=C(N(C3=C2C(=O)CCC3)C4=C(C=CC(=C4)C(F)(F)F)Cl)N5C=CC=C5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-4-(5-METHYL-2-THIENYL)-5-OXO-2-(1H-PYRROL-1-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 2
1-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-4-(5-METHYL-2-THIENYL)-5-OXO-2-(1H-PYRROL-1-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 3
Reactant of Route 3
1-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-4-(5-METHYL-2-THIENYL)-5-OXO-2-(1H-PYRROL-1-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 4
Reactant of Route 4
1-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-4-(5-METHYL-2-THIENYL)-5-OXO-2-(1H-PYRROL-1-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 5
Reactant of Route 5
1-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-4-(5-METHYL-2-THIENYL)-5-OXO-2-(1H-PYRROL-1-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 6
Reactant of Route 6
1-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-4-(5-METHYL-2-THIENYL)-5-OXO-2-(1H-PYRROL-1-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.